2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Overview
Description
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Mode of Action
Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . The compound’s interaction with its targets leads to changes in the cellular environment, which can result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
Quinoxaline derivatives have been found to affect various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline typically involves the reaction of 3-(trifluoromethyl)quinoxaline with piperazine. One common method includes the use of bentonite clay and ethanol as solvents . The reaction is carried out in a round-bottom flask, and the mixture is concentrated and diluted with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antimicrobial activity.
Piperazinylquinoxaline Derivatives: These compounds have similar structures but may have different pharmacological properties.
Trifluoromethylquinoxaline Derivatives: These derivatives are known for their enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline stands out due to its unique combination of the piperazine and trifluoromethyl groups, which contribute to its potent biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFXNXXDVCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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